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Compound of Interest

Compound Name: MI-192

Cat. No.: B609018 Get Quote

An In-depth Guide to the Discovery and Development of MI-192: A Review of Two Potential

Candidates

The inquiry for "MI-192" suggests a potential reference to two distinct entities in the field of

biomedical research: the microRNA miR-192, a key regulator in various diseases, and ICP-192

(Gunagratinib), a targeted cancer therapeutic. This guide provides a comprehensive overview

of both, addressing their discovery, mechanisms of action, and roles in disease, presented for

researchers, scientists, and drug development professionals.

Part 1: MicroRNA-192 (miR-192)
MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-

transcriptional gene regulation.[1] Its dysregulation has been implicated in a variety of

pathological processes, including cancer and diabetic nephropathy, making it a significant

biomarker and a potential therapeutic target.[1][2]

Discovery and Biogenesis
Located on human chromosome 11q13.1, the gene for miR-192 produces two mature

transcripts: miR-192-5p and miR-192-3p.[1][2][3] The biogenesis of miR-192 follows the

canonical microRNA processing pathway, starting with transcription into a primary miRNA (pri-

miRNA), which is then processed into a precursor miRNA (pre-miRNA) and finally into the

mature miRNA duplex.[1]
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miR-192 primarily functions as a tumor suppressor by regulating specific genes and signaling

pathways.[1] It can influence cell proliferation, migration, invasion, and apoptosis.[1][4]

Tumor Suppression: In several cancers, including lung cancer and multiple myeloma, miR-192

acts as a tumor suppressor.[4][5] It has been shown to directly target retinoblastoma 1 (RB1), a

key regulator of cell cycle progression.[4] Overexpression of miR-192 leads to decreased RB1

levels, inhibiting cell proliferation and inducing apoptosis.[4]

Regulation of the p53/MDM2 Loop: In multiple myeloma, miR-192 is a positive regulator of the

tumor suppressor p53.[5] It targets MDM2, a negative regulator of p53, thereby enhancing

p53's tumor-suppressive functions.[5]

Role in Diabetic Nephropathy: The role of miR-192 in diabetic nephropathy (DN) is complex,

exhibiting a dual function.[2][3] Low serum levels of miR-192 may be an early predictor of DN,

while high levels in renal tissues and urine could indicate disease progression.[2]

Mechanistically, miR-192 interacts with targets like ZEB1/2 and signaling pathways such as

SMAD/TGF-β and PTEN/PI3K/AKT, contributing to the pathogenesis of DN.[2]
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Caption: miR-192 signaling in cancer, highlighting its tumor-suppressive role.

Experimental Protocols
Cell Viability Assay (MTT Assay):

Seed cells (e.g., A549 lung cancer cells) in 96-well plates.

Transfect cells with miR-192 mimics or a negative control.

After a specified incubation period (e.g., 48 hours), add MTT solution to each well and

incubate.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader

to determine cell viability.[4]

Apoptosis Assay (Flow Cytometry):

Transfect cells with miR-192 mimics or a negative control.

After incubation, harvest and wash the cells.

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

Extract total RNA from cells or tissues.

Synthesize cDNA using a reverse transcription kit.

Perform qRT-PCR using specific primers for miR-192 and target genes (e.g., RB1, MDM2).

Use a housekeeping gene (e.g., GAPDH) for normalization.

Calculate the relative gene expression using the 2-ΔΔCt method.[4][5]

Part 2: ICP-192 (Gunagratinib)
ICP-192, also known as Gunagratinib, is a highly selective pan-fibroblast growth factor receptor

(FGFR) inhibitor developed for the treatment of solid tumors with FGFR gene alterations.[6]

Discovery and Development
Developed by InnoCare Pharma, Gunagratinib is an investigational drug currently undergoing

clinical trials in China and the United States.[6] It has been granted Orphan Drug Designation

by the U.S. Food and Drug Administration (FDA) for the treatment of cholangiocarcinoma.[6]
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Gunagratinib targets the FGFR signaling pathway, which, when aberrantly activated, can drive

the growth and proliferation of various cancers. By inhibiting FGFRs, ICP-192 aims to block

these oncogenic signals.
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Caption: A simplified workflow of the Phase I/II clinical trial for ICP-192.

Clinical Trial Data
A multi-center, open-label, Phase I/II clinical study (NCT04565275) is evaluating the safety and

efficacy of ICP-192 in patients with advanced solid tumors harboring FGFR gene alterations.[7]

Table 1: Efficacy of Gunagratinib (ICP-192) in Patients with FGF/FGFR Gene Aberrations (as of

Feb 2021)[6]

Efficacy Endpoint Value

Overall Response Rate (ORR) 33.3%

Complete Response (CR) 8.3% (1 patient)

Partial Response (PR) 25% (3 patients)

Stable Disease (SD) 58.3% (7 patients)

Disease Control Rate (DCR) 91.7%

Data from 12 patients who had completed at least one tumor assessment.

Safety and Tolerability: As of February 2021, Gunagratinib has demonstrated a good safety and

tolerance profile in a total of 30 treated patients, with the maximum tolerated dose (MTD) not

yet reached.[6]

Experimental Protocols in Clinical Trials
Patient Eligibility Criteria (Phase I):

Histologically or cytologically confirmed unresectable or metastatic advanced malignant solid

tumors.

Progression under standard treatment, recurrence, intolerance to standard regimens, or no

available standard treatment.[7]
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Patient Eligibility Criteria (Phase II):

Confirmed FGFR gene alteration.

Urothelial carcinoma or cholangiocarcinoma.

At least one measurable lesion according to RECIST 1.1.

ECOG performance status of 0-1.

Life expectancy of more than 3 months.[7]

Tumor Assessment:

Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors,

version 1.1 (RECIST 1.1).[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609018#discovery-and-development-of-mi-192]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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